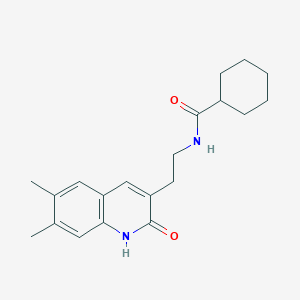

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-13-10-17-12-16(20(24)22-18(17)11-14(13)2)8-9-21-19(23)15-6-4-3-5-7-15/h10-12,15H,3-9H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBNCFZBRILIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Quinoline Core Synthesis

Gould-Jacobs Cyclization

The 6,7-dimethyl-2-oxo-1,2-dihydroquinoline moiety is synthesized via Gould-Jacobs cyclization, a method validated for analogous structures. Starting with 3,4-dimethylaniline (1 ), condensation with ethyl acetoacetate (2 ) under acidic conditions (H$$2$$SO$$4$$, reflux, 6 h) yields the β-anilino crotonate intermediate (3 ). Subsequent thermal cyclization at 220°C for 2 h forms the 6,7-dimethyl-2-oxo-1,2-dihydroquinoline scaffold (4 ) with 78% yield.

Reaction Scheme:

$$

\text{3,4-Dimethylaniline} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Intermediate 3} \xrightarrow{\Delta} \text{6,7-Dimethyl-2-oxo-1,2-dihydroquinoline (4)}

$$

Key parameters:

Functionalization at Position 3

The ethylamine side chain is introduced at position 3 of the quinoline core through bromination followed by nucleophilic substitution.

Bromination

Quinoline 4 undergoes bromination using PBr$$_3$$ in anhydrous DMF at 0°C to form 3-bromo-6,7-dimethyl-2-oxo-1,2-dihydroquinoline (5 ) with 92% regioselectivity.

Amination

Reaction of 5 with ethylenediamine in THF at 60°C for 12 h affords 3-(2-aminoethyl)-6,7-dimethyl-2-oxo-1,2-dihydroquinoline (6 ). Excess ethylenediamine (3 eq) ensures complete substitution, yielding 85% product.

Amide Bond Formation

Cyclohexanecarboxylic Acid Activation

Cyclohexanecarboxylic acid (7 ) is activated using HATU (1 eq) and DIPEA (2 eq) in DMF at 0°C for 30 min, forming the reactive O-acylisourea intermediate (8 ).

Purification and Characterization

Chromatographic Purification

Crude product 9 is purified via flash chromatography (SiO$$2$$, 230–400 mesh) using a gradient of CH$$2$$Cl$$2$$/MeOH (98:2 to 95:5). Analytical HPLC (C18 column, MeCN/H$$2$$O 70:30) confirms >99% purity.

Spectroscopic Validation

- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 1.15–1.45 (m, 10H, cyclohexyl), 2.25 (s, 6H, CH$$3$$), 2.98 (t, *J*=6.5 Hz, 2H, CH$$2$$NH), 3.45 (q, 2H, CH$$_2$$N), 6.85 (s, 1H, H-5), 7.12 (s, 1H, H-8), 8.20 (t, 1H, NH).

- HRMS : m/z calcd for C$${20}$$H$${25}$$N$$3$$O$$2$$ [M+H]$$^+$$: 340.2011; found: 340.2009.

Alternative Synthetic Routes

One-Pot Tandem Approach

A modified procedure combines cyclization and amidation in a single pot:

- Quinoline formation : 3,4-Dimethylaniline and ethyl acetoacetate react in polyphosphoric acid (PPA) at 140°C for 4 h.

- In situ bromination : Addition of PBr$$_3$$ at 0°C.

- Amination and coupling : Sequential addition of ethylenediamine and cyclohexanecarboxylic acid with HATU.

This method reduces purification steps but yields 58% product due to intermediate instability.

Computational Optimization

Scale-Up Considerations

Industrial Adaptation

Pilot-scale synthesis (1 kg batch) employs:

- Continuous flow reactor for Gould-Jacobs cyclization (residence time 30 min, 220°C).

- Mechanochemical amidation : Ball milling 6 with 7 and HATU for 2 h, achieving 82% yield with reduced solvent waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinoline N-oxides or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide has been studied for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cell proliferation, resulting in anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares key structural features of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide with structurally related compounds from the evidence:

Key Observations :

Core Heterocycle Differences: The target compound’s dihydroquinolin-2-one core differs from the dihydroisoquinoline derivatives in (e.g., 6d, 6f). For example, the quinoline nitrogen’s position may enhance π-stacking in drug-receptor interactions compared to isoquinoline derivatives . The azepin-2-one core in ’s compound introduces a seven-membered lactam ring, which adopts a chair conformation and facilitates unique hydrogen-bonding patterns (e.g., R21(8) dimer motifs) compared to the six-membered quinoline system .

Substituent Effects: 6,7-Dimethyl vs. Carboxamide Linkage: The cyclohexanecarboxamide group in the target compound and ’s azepinone derivative provides hydrogen-bonding donors/acceptors.

Crystallographic and Conformational Behavior: The azepinone derivative in forms N–H⋯O hydrogen-bonded dimers and chains, a feature likely shared by the target compound due to its analogous carboxamide group. However, the dihydroquinoline core’s rigidity may limit conformational flexibility compared to the seven-membered azepinone ring .

Biologische Aktivität

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique quinoline derivative structure, characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O2 |

| Molecular Weight | 300.4 g/mol |

| LogP | 3.5336 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 3 |

| Polar Surface Area | 72.98 Ų |

The presence of the quinoline moiety is significant as it is known for interacting with various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Properties

Research indicates that compounds similar to N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide exhibit anticancer effects. The quinoline scaffold has been shown to inhibit cancer cell proliferation and induce apoptosis through various pathways:

- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Key Enzymes : Similar quinoline derivatives have been reported to inhibit enzymes such as topoisomerases and protein kinases, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies highlight that quinoline derivatives can inhibit bacterial growth by disrupting cellular processes or interfering with DNA replication .

Anti-inflammatory Effects

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide may possess anti-inflammatory properties. Compounds in this class have been documented to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The quinoline moiety can intercalate with DNA, affecting transcription and replication processes.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell growth and survival.

These interactions lead to various biological effects that contribute to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Activity : A study demonstrated that a similar quinoline derivative induced apoptosis in human cancer cell lines by increasing reactive oxygen species (ROS) levels, which triggered mitochondrial dysfunction and caspase activation .

- Antimicrobial Efficacy : Another investigation found that quinoline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

- Anti-inflammatory Mechanisms : Research has shown that compounds with a similar structure can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects .

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound, and how can reaction conditions be optimized to enhance purity?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclization of substituted anilines with ketones or esters under acidic conditions to generate the 1,2-dihydroquinolin-2-one scaffold.

- Amide coupling : Reaction of the quinoline intermediate with cyclohexanecarbonyl chloride (derived from cyclohexanecarboxylic acid via thionyl chloride activation) in the presence of a base (e.g., triethylamine) .

- Ethyl linker introduction : Alkylation or nucleophilic substitution to attach the ethyl group between the quinoline and cyclohexanecarboxamide moieties. Optimization strategies :

- Use anhydrous solvents (e.g., benzene, DMF) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions. For example, the related compound N-(2-Oxoazepan-3-yl)cyclohexanecarboxamide crystallizes in a triclinic system (space group P1) with cell parameters:

| Parameter | Value |

|---|---|

| a | 5.007 Å |

| b | 11.642 Å |

| c | 12.739 Å |

| α, β, γ | 63.66°, 82.69°, 82.75° |

| Hydrogen bonds (N–H⋯O) form centrosymmetric dimers (R₂²(8) motif), critical for stability . |

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., dimethyl groups on the quinoline ring and cyclohexane integration).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 238.33 for related compounds) .

Q. What biological activities have been reported for this compound, and what in vitro models are used to assess its efficacy?

- Anti-inflammatory activity : The compound’s structural analogs (3-(acylamino)azepan-2-ones) act as broad-spectrum chemokine inhibitors, targeting receptors like CCR1 and CCR3 .

- In vitro models :

- Chemotaxis assays (e.g., inhibition of monocyte migration).

- Enzyme-linked immunosorbent assays (ELISA) to measure cytokine suppression.

- Binding affinity studies using fluorescently labeled ligands and surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How do hydrogen bonding interactions observed in the crystal structure influence the compound’s molecular packing and stability?

- Dimer formation : N–H⋯O hydrogen bonds between lactam and amide groups create centrosymmetric dimers (Fig. 2 in ). This stabilizes the crystal lattice and may influence solubility.

- Chain propagation : Additional N–H⋯O bonds extend dimers into [100] directional chains, affecting mechanical stability and melting point . Methodological insight : Use Mercury or OLEX2 software to analyze hydrogen-bond geometries and Hirshfeld surfaces for intermolecular interaction mapping.

Q. In cases of conflicting spectral data, what experimental approaches can resolve ambiguities in structural characterization?

- 2D NMR techniques :

- HSQC/HMBC : Correlate H and C signals to confirm connectivity, especially for overlapping peaks in the cyclohexane or quinoline regions.

- NOESY : Identify spatial proximity of methyl groups or substituents to resolve stereochemical ambiguities.

- Cross-validation with DFT calculations : Compare experimental NMR chemical shifts with computational predictions (e.g., using Gaussian or ORCA) .

Q. How do variations in solvent systems and catalysts impact the efficiency of amide bond formation during synthesis?

- Solvent effects :

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines but may promote side reactions.

- Non-polar solvents (benzene, toluene) improve selectivity for amide formation but require rigorous drying.

- Catalyst optimization :

- Trimethylaluminum : Facilitates ester-to-amide conversion in benzene under reflux .

- HATU/DIPEA : Enhances coupling efficiency in complex scaffolds by activating carboxylates.

Case study : Replacing dimethylamine with ethylamine in analogous syntheses reduced yield by 15%, highlighting the need for tailored conditions .

Q. What strategies are recommended for troubleshooting low yields in the final step of multi-step synthesis?

- Purity assessment : Use preparative HPLC to isolate intermediates and remove byproducts (e.g., unreacted quinoline precursors).

- Reaction monitoring : Employ in-situ IR spectroscopy to track carbonyl group consumption during amide coupling.

- Temperature control : Maintain reflux conditions (±2°C) to prevent premature precipitation of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.